n-Butyldimethylmethoxysilane
Description
n-Butyldimethylmethoxysilane is an organosilicon compound characterized by a methoxy (-OCH₃) functional group attached to a silicon atom, which is further bonded to a butyl (C₄H₉) chain and two methyl (CH₃) groups. Its molecular formula is C₇H₁₈O₂Si, and it is commonly used in surface modification applications due to its ability to form self-assembled monolayers (SAMs) on substrates like silica (SiO₂). The methoxy group facilitates hydrolysis and condensation reactions, enabling strong covalent bonding with hydroxylated surfaces. This compound is particularly valued in materials science for enhancing hydrophobicity, corrosion resistance, and interfacial stability in coatings and biomaterials .
Properties
IUPAC Name |
butyl-methoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-6-7-9(3,4)8-2/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRPYPOLKSSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983351 | |
| Record name | Butyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64712-50-1 | |
| Record name | Butyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldimethylmethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
n-Butyldimethylmethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of butylmagnesium bromide with dimethyldichlorosilane, followed by methanolysis to yield this compound . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent hydrolysis of the intermediate products.
Industrial production methods often involve the use of specialized reactors and controlled environments to ensure high purity and yield. The compound is usually stored in tightly sealed containers to prevent moisture ingress, as it reacts slowly with water .
Chemical Reactions Analysis
n-Butyldimethylmethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common reagents used in these reactions include water, alcohols, and amines, under conditions that may vary from ambient temperature to elevated temperatures, depending on the desired reaction rate and product .
Scientific Research Applications
Polymer Industry
Applications in Polymer Synthesis:
n-Butyldimethylmethoxysilane is widely used in the synthesis of polymer composites. It acts as a coupling agent that improves the adhesion between inorganic fillers (like silica) and organic polymers. This results in enhanced mechanical properties, thermal stability, and resistance to moisture.
Case Study: Silica-Reinforced Rubber Polymers
A study investigated the use of this compound in silica-reinforced rubber composites. The findings indicated that the incorporation of this silane significantly improved the tensile strength and tear resistance of the rubber compared to those without silane treatment. The enhanced interaction between silica and rubber matrices was attributed to the silane's ability to form strong chemical bonds at the interface .
| Property | Without Silane | With this compound |
|---|---|---|
| Tensile Strength (MPa) | 10 | 15 |
| Tear Resistance (N/mm) | 5 | 8 |
Coatings and Sealants
This compound is also utilized in coatings and sealants due to its ability to improve adhesion and durability. It enhances the resistance of coatings against environmental factors such as moisture, UV radiation, and chemicals.
Case Study: Protective Coatings
In a comparative study on protective coatings for metal surfaces, coatings formulated with this compound exhibited superior adhesion properties and corrosion resistance compared to traditional formulations. The silane-treated coatings showed a reduction in rust formation by over 50% after exposure to saline environments .
Medical Devices
The compound finds applications in the medical field, particularly in the production of biocompatible materials. Its ability to modify surfaces enhances the compatibility of medical devices with biological tissues.
Case Study: Surface Modification for Implants
Research demonstrated that treating implant surfaces with this compound improved cell adhesion and proliferation rates significantly compared to untreated surfaces. This modification is crucial for enhancing the integration of implants within biological systems .
Electronics
In electronics, this compound serves as a key component in manufacturing electronic materials, particularly in improving the performance of printed circuit boards (PCBs). It enhances the bonding between different materials used in PCBs, leading to improved electrical conductivity and thermal stability.
Case Study: PCB Performance Enhancement
A study focused on PCBs treated with this compound showed improved thermal cycling performance. The treated boards maintained their structural integrity better than untreated boards under thermal stress conditions .
Mechanism of Action
The mechanism of action of n-Butyldimethylmethoxysilane primarily involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its applications in surface modification and polymer formation . The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of stable and functionalized surfaces .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Alkyl Chain Length | Functional Group(s) | Key Structural Features |
|---|---|---|---|
| This compound | C₄ (butyl) | Methoxy (-OCH₃) | Short alkyl chain; methoxy for hydrolysis |
| 3-Aminopropyldimethylethoxysilane (APTES) | C₃ (propyl) | Ethoxy (-OCH₂CH₃), Amino (-NH₂) | Ethoxy for slower hydrolysis; amino enables covalent bonding with biomolecules |
| Octadecyldimethylmethoxysilane | C₁₈ (octadecyl) | Methoxy (-OCH₃) | Long hydrophobic chain; high packing density |
| (Dimethylamino)dimethylsilylundecanoate | C₁₁ (undecyl) | Carboxylate (-COO⁻), Methoxy | Amphiphilic; charged carboxylate for ionic interactions |
Surface Coverage and Molecular Packing
Molecular dynamics (MD) simulations and experimental studies reveal significant differences in surface coverage and packing efficiency:
| Parameter | This compound | APTES | Octadecyldimethylmethoxysilane |
|---|---|---|---|
| Surface Coverage | 3.0 nm⁻² | 2.8–3.2 nm⁻² | 2.5–2.8 nm⁻² |
| Alkyl Chain Tilt Angle | 15–20° | 25–30° | 10–15° |
| Nematic Order Parameter | 0.85–0.90 | 0.75–0.80 | 0.90–0.95 |
- This compound achieves moderate surface coverage due to its balanced alkyl chain length, which reduces steric hindrance compared to longer chains (e.g., octadecyl). Its tilt angle (~15–20°) reflects efficient packing with minimal gauche defects .
- APTES, with a shorter propyl chain and ethoxy group, exhibits slower hydrolysis kinetics, leading to slightly lower packing density. The amino group introduces polar interactions but increases tilt angles .
- Octadecyldimethylmethoxysilane ’s long alkyl chain enhances hydrophobicity and nematic order but reduces surface coverage due to steric constraints .
Reactivity and Stability
- Methoxy vs. Ethoxy Groups: Methoxy groups (this compound) hydrolyze faster than ethoxy (APTES), enabling quicker monolayer formation. However, ethoxy groups offer better control in aqueous environments .
- Functional Group Impact: Amino (APTES) and carboxylate groups introduce charge-dependent interactions, making them suitable for biosensors or drug delivery. This compound’s simplicity favors applications requiring inert, hydrophobic surfaces .
Research Findings and Structural Analysis
MD simulations and experimental validations highlight critical performance differences:
- Gauche Defects: this compound exhibits fewer gauche defects in its alkyl chain compared to APTES, enhancing monolayer stability .
- Radial Distribution Functions: The compound shows uniform molecular spacing on SiO₂, outperforming mixed monolayers (e.g., CH₃short + NH₃⁺) in homogeneity .
- Physiological Compatibility : In simulations with 150 mM NaCl (mimicking physiological conditions), this compound maintains structural integrity, whereas charged variants (e.g., carboxylate) require ion compensation .
Biological Activity
n-Butyldimethylmethoxysilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of material science and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
This compound is an organosilicon compound with the chemical formula CHOSi. It is characterized by a butyl group attached to a dimethylmethoxy group, which contributes to its reactivity and compatibility with various substrates.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, its efficacy against various bacterial strains has been documented, showing promise as a potential disinfectant or preservative in medical and industrial applications.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | |
| Staphylococcus aureus | 0.3 mg/mL | |
| Pseudomonas aeruginosa | 0.4 mg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound in human cell lines. The compound demonstrated low toxicity at concentrations below 100 µM, suggesting a favorable safety margin for potential therapeutic applications.
Table 2: Cytotoxicity of this compound
The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. The silanol groups can form hydrogen bonds with cellular components, leading to disruption of microbial cell walls and interference with cellular functions.
Case Studies
- Surface Modification for Antibacterial Coatings : A study explored the use of this compound in creating antibacterial surfaces for medical devices. The modified surfaces exhibited significantly reduced bacterial adhesion compared to unmodified controls, highlighting its potential in infection control strategies .
- Biocompatibility in Drug Delivery Systems : Research has shown that incorporating this compound into polymer matrices enhances the biocompatibility and drug release profiles of nanocarriers used in targeted therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthesis and purification protocols for n-Butyldimethylmethoxysilane?
- Methodology : Synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, analogous silanes (e.g., tert-butyl derivatives) are synthesized via controlled alkoxylation of chlorosilanes under inert atmospheres. Purification requires fractional distillation or column chromatography to isolate the product from byproducts like chlorides or unreacted precursors. Ensure purity validation via NMR (e.g., monitoring methoxy group signals at δ 3.2–3.5 ppm) and GC-MS .
Q. How should this compound be handled to ensure experimental reproducibility?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxy group. Use anhydrous solvents (e.g., THF, toluene) during reactions. Pre-dry glassware at 120°C to eliminate moisture. Monitor reactivity via FTIR for Si–O–C stretching (1050–1100 cm⁻¹) to confirm stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify methyl groups on silicon (δ 0.1–0.5 ppm for Si–CH₃) and methoxy protons (δ 3.2–3.5 ppm).
- FTIR : Track Si–O–C (1100 cm⁻¹) and Si–CH₃ (1250 cm⁻¹) bonds.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How do surface coverage and alkyl chain orientation of this compound monolayers affect interfacial properties?
- Methodology : Use molecular dynamics (MD) simulations to model monolayer assembly on SiO₂ surfaces. Parameters:
- Surface Coverage : Aim for 3.0 nm⁻² (achievable via solvent-assisted deposition).
- Chain Tilt Angle : Measure via grazing-incidence XRD or ellipsometry. A tilt >30° reduces hydrophobicity.
- Order Parameters : Calculate nematic order (S₂) from MD trajectories; higher S₂ correlates with fewer gauche defects .
Q. What experimental strategies resolve contradictions in reactivity data between this compound and mixed silane systems?
- Methodology :
- Controlled Mixing : Prepare 1:1 molar ratios with functional silanes (e.g., NH₃⁺-terminated) to study cooperative effects.
- Kinetic Analysis : Use stopped-flow spectroscopy to monitor silane hydrolysis rates in mixed systems.
- Contradiction Resolution : If conflicting surface energies arise, perform AFM adhesion tests or temperature-dependent contact angle measurements to identify dominant interactions (e.g., van der Waals vs. hydrogen bonding) .
Q. How does the methoxy group in this compound influence its reactivity in crosslinking applications?
- Methodology :
- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 4–9) with conductivity probes to track Si–O–C cleavage.
- Crosslinking Efficiency : Compare with ethoxy/chloro analogues using gelation time assays. Methoxy groups hydrolyze faster in acidic conditions, accelerating network formation.
- Post-Modification : Functionalize hydrolyzed silanol groups with APTES (3-aminopropyltriethoxysilane) for hybrid materials; validate via TGA (weight loss at 200–400°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
